[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine
Overview
Description
[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves multiple steps:
Preparation of 2-ethoxynaphthalene: This intermediate can be synthesized by reacting 1-naphthol with diethyl sulfate in the presence of potassium carbonate.
Formation of the naphthylmethyl intermediate: The 2-ethoxynaphthalene is then reacted with a suitable alkylating agent to introduce the methyl group.
Coupling with 2-(pyridin-2-yloxy)ethylamine: The final step involves the coupling of the naphthylmethyl intermediate with 2-(pyridin-2-yloxy)ethylamine under appropriate conditions, such as using a base like sodium hydride in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-ethoxynaphthalen-1-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine can undergo various chemical reactions, including:
- **Sub
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or reduce any nitro groups present.
Properties
IUPAC Name |
N-[(2-ethoxynaphthalen-1-yl)methyl]-2-pyridin-2-yloxyethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-2-23-19-11-10-16-7-3-4-8-17(16)18(19)15-21-13-14-24-20-9-5-6-12-22-20/h3-12,21H,2,13-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXQDKWIOJEGEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CNCCOC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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